molecular formula C14H14N2O4S2 B1669925 Deacetoxycephalothin CAS No. 34691-02-6

Deacetoxycephalothin

Cat. No.: B1669925
CAS No.: 34691-02-6
M. Wt: 338.4 g/mol
InChI Key: KCCXIEAFHKKZLW-ZWNOBZJWSA-N
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Scientific Research Applications

Deacetoxycephalothin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporins.

    Biology: It serves as a tool to investigate the mechanisms of bacterial resistance and the efficacy of antibiotics.

    Medicine: this compound is explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: It is used in the development of new cephalosporin derivatives with improved properties

Mechanism of Action

Target of Action

Deacetoxycephalothin, a derivative of cephalothin , primarily targets the cell wall synthesis of microorganisms . It binds to penicillin-binding proteins (PBPs), which are responsible for the union of peptidoglycan units . This impedes the connection between structures, thereby inhibiting the synthesis of the bacterial cell wall .

Mode of Action

The mode of action of this compound involves the inhibition of cell wall synthesis in microorganisms . The compound binds to PBPs, which play a crucial role in the formation of peptidoglycan units . This binding action prevents the connection between these structures, thereby disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

It is known that the compound interferes with the synthesis of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria, thereby exerting its antibacterial effects .

Pharmacokinetics

It is known that the compound is a metabolite of cephalothin . In patients with normal renal function, the half-life of cephalothin is about 28 minutes, and concentrations of this compound in serum are low . In patients with uremia, the half-life of cephalothin averages 221 minutes, and there is a continuous accumulation of the deacetyl metabolite in serum during treatment .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby exerting its antibacterial effects . It should be noted that this compound is metabolized to a compound, desacetylcephalothin, which has much lower activity against both gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deacetoxycephalothin involves the modification of the cephalosporin nucleus. The process typically starts with the fermentation of Cephalosporium acremonium to produce cephalosporin C, which is then chemically modified. The key steps include:

    Fermentation: Cephalosporium acremonium is cultured to produce cephalosporin C.

    Chemical Modification: Cephalosporin C undergoes deacetylation to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the chemical modification steps are carried out under controlled conditions to ensure purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Deacetoxycephalothin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Cephalothin: The parent compound of Deacetoxycephalothin, known for its broad-spectrum activity against gram-positive bacteria.

    Cephalosporin C: The precursor in the synthesis of this compound.

    Deacetoxycephalosporin C: Another derivative with similar properties

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other cephalosporins. Its ability to resist degradation by beta-lactamases makes it particularly valuable in treating resistant bacterial infections .

Properties

IUPAC Name

(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXIEAFHKKZLW-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877501
Record name CEPHALOTHIN ANALOG (3-CH3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34691-02-6
Record name Deacetoxycephalothin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEPHALOTHIN ANALOG (3-CH3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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